molecular formula C19H16O3 B049198 Dehydrotanshinone II A CAS No. 119963-50-7

Dehydrotanshinone II A

Cat. No. B049198
M. Wt: 292.3 g/mol
InChI Key: PURTYNPVRFEUEN-UHFFFAOYSA-N
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Description

Dehydrotanshinone IIA is a significant bioactive component derived from Salvia miltiorrhiza Bunge, commonly known as Danshen, a traditional Chinese medicinal herb. This compound is part of the tanshinone group, which includes several lipophilic abietane diterpenes known for their broad pharmacological effects. Dehydrotanshinone IIA has been the focus of numerous studies due to its potential therapeutic applications and its role in traditional medicine for centuries (Chen et al., 2019).

Scientific Research Applications

  • Glioma Treatment : Dehydrotanshinone II A has been found to induce apoptosis and inhibit the proliferation of glioma cells, suggesting it as a potential treatment for glioma patients (Cao, Huang, & Gao, 2017).

  • Atherosclerosis Therapy : It shows anti-atherosclerotic activity by inhibiting the NOX4/NF-κB signaling pathway, which is associated with the endothelial LOX-1 receptor. This indicates its potential as a vascular protective candidate for treating atherosclerosis (Zhao et al., 2016).

  • Coronary Artery Disease Drug : The compound can relax the rat coronary artery by inhibiting calcium channels, suggesting potential as a drug for coronary artery disease treatment (Lam et al., 2008).

  • Antibacterial, Antifungal, Antioxidant, and Anticancer Properties : Tanshinone I and dihydrotanshinone I undergo biotransformation through several pathways, which are proposed for their antibacterial, anti-dermatophytic, antioxidant, and anticancer properties (Wang et al., 2010).

  • Anti-Inflammatory Properties : Cryptotanshinone and 15,16-dihydrotanshinone I from Salvia miltiorrhiza roots demonstrate anti-inflammatory properties, supporting the use of danshen in traditional Chinese medicine (Jeon et al., 2008).

  • Thrombotic Disease Treatment : Dehydrotanshinone II A is one of the main compounds in danshen that may treat thrombotic diseases by adjusting specific targets (Ge et al., 2019).

  • Endothelial Cell Injury Protection : Tanshinone II A, related to dehydrotanshinone II A, protects endothelial cells from lipopolysaccharides-induced injury by improving cell viability, suppressing apoptosis, and restoring adhesion and migration (Li et al., 2014).

  • Stroke Therapy : Enhanced bioavailability of dehydrotanshinone I–bovine serum albumin nanoparticles suggests potential in treating cardio-cerebrovascular diseases, including stroke (Ren et al., 2021).

Future Directions

Dehydrotanshinone II A has shown promising results in the treatment of various diseases, including cardiovascular diseases, diabetes, apoplexy, arthritis, sepsis, and others . Future research could focus on further elucidating the mechanisms of action of Dehydrotanshinone II A and exploring its potential therapeutic applications .

properties

IUPAC Name

1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURTYNPVRFEUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152629
Record name Dehydrotanshinone II A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrotanshinone II A

CAS RN

119963-50-7
Record name Dehydrotanshinone II A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrotanshinone II A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
WX Yu, N Sun, F Yuan, XH Pei - Journal of Hainan Medical …, 2020 - search.ebscohost.com
Objective: To analyze the effective chemical components and action targets of Phellodendron chinense, and to study the mechanism of Phellodendron chinense in treating ureteral …
Number of citations: 0 search.ebscohost.com
H Li, B Li, Y Zheng - Evidence-Based Complementary and Alternative …, 2020 - hindawi.com
… Studies have shown that quercetin, luteolin, kaempferol, β-sitosterol, isorhamnetin, tanshinone IIa, cryptotanshinone, formononetin, Dehydrotanshinone II A, and danshexinkum d in …
Number of citations: 13 www.hindawi.com
Y Fan, W Liu, Y Jin, X Hou, X Zhang, H Pan… - Evidence-Based …, 2021 - hindawi.com
Background. The incidence of gout has been rapidly increasing in recent years with the changing of diet. At present, modern medications used in the clinical treatment of gout showed …
Number of citations: 15 www.hindawi.com
M Tang, X Xie, P Yi, J Kang, J Liao… - Evidence-Based …, 2020 - downloads.hindawi.com
Objective. To explore the main components and unravel the potential mechanism of simiao pill (SM) on rheumatoid arthritis (RA) based on network pharmacological analysis and …
Number of citations: 20 downloads.hindawi.com
L Zhang, L Han, X Wang, Y Wei, J Zheng… - Bioscience …, 2021 - portlandpress.com
The mechanisms underlying the therapeutic effect of Salvia miltiorrhiza (SM) on diabetic nephropathy (DN) were examined using a systematic network pharmacology approach and …
Number of citations: 50 portlandpress.com
X Zhong, N Gu, F Pang - J. Cancer Treat. Res, 2020 - pdfs.semanticscholar.org
BACKGROUND: Danshen, also known as Salvia miltiorrhiza or radix salvia in Latin, is an important drug whose main pharmacological effects are vasodilation, promotion of blood …
Number of citations: 4 pdfs.semanticscholar.org
D Zhang, L Guo, X Wu, M Luo, X Liang, C Jiang… - Scientific …, 2021 - hindawi.com
The Chinese medicine Qigesan can be used to treat esophageal adenocarcinoma in the Chinese mainland widely, but its mechanism is unclear. In order to investigate the mechanism …
Number of citations: 1 www.hindawi.com
H Wu, W Dai, L Wang, J Zhang, C Wang - … -Based Complementary and …, 2021 - hindawi.com
Inflammation is the pathophysiological basis of hyperlipidemia-related disease (HRD). Reducing the south and reinforcing the north method (RSRN) has a positive effect on HRD. …
Number of citations: 1 www.hindawi.com
Y Li, JM Yang, WH Cui, JK Wang… - European Review for …, 2022 - europeanreview.org
OBJECTIVE: Siwei Jianbu Decoction (SJD) has been shown to be effective in treating atherosclerosis (AS). However, its mechanism is still unclear. MATERIALS AND METHODS: The …
Number of citations: 2 www.europeanreview.org
D Huang, X Wen, C Lu, B Zhang, Z Fu… - Annals of …, 2022 - ncbi.nlm.nih.gov
Background Compound Danshen Dropping Pills (CDDP) is widely used in clinical treatment of epilepsy. But the underlying active ingredients and molecular mechanisms are unclear. …
Number of citations: 4 www.ncbi.nlm.nih.gov

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